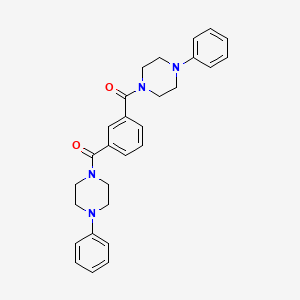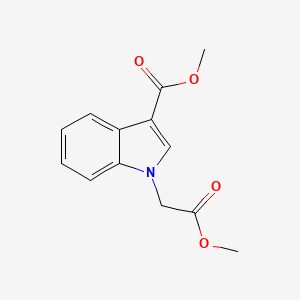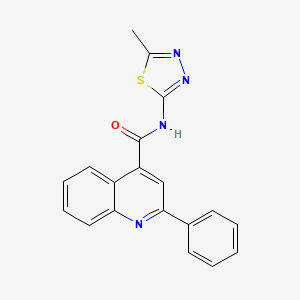![molecular formula C11H15N3O2S B5880615 N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra of the brain, leading to a loss of dopamine and subsequent motor dysfunction.
作用機序
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to a loss of ATP production and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease in animal models include a loss of dopaminergic neurons in the substantia nigra, a decrease in striatal dopamine levels, motor dysfunction, and the formation of Lewy bodies, which are pathological hallmarks of Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide as a tool to study Parkinson's disease include its ability to selectively target dopaminergic neurons in the substantia nigra and induce Parkinson's disease-like symptoms in animal models. However, there are also limitations to using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, such as the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease in humans and that its neurotoxic effects may vary depending on the species and strain of animal used.
将来の方向性
There are several future directions for research using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, including the development of new therapeutic strategies that target the underlying mechanisms of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in combination with other neurotoxins to model the heterogeneity of Parkinson's disease, and the investigation of the role of non-dopaminergic systems in the pathogenesis of the disease. Additionally, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in non-human primates may provide a more accurate model of Parkinson's disease in humans.
合成法
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is typically synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with carbon disulfide to form the intermediate 4-methylpiperazine-1-carbodithioate. This intermediate is then reacted with furfurylamine to yield N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide.
科学的研究の応用
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disorder. Animal models of Parkinson's disease induced by N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide have been used to investigate the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the pathogenesis of the disease.
特性
IUPAC Name |
N-(4-methylpiperazine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-4-6-14(7-5-13)11(17)12-10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYFDWEBSADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpiperazin-1-yl)carbonothioyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)



![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)



![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)